Technical Documentation Center

4-Methoxypyrimidine-5-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxypyrimidine-5-carboxamide
  • CAS: 911461-30-8

Core Science & Biosynthesis

Foundational

4-Methoxypyrimidine-5-carboxamide: Structural Characterization, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, heterocyclic building blocks serve as the foundational architecture for target-specific pharmacophores. 4-Methoxypyrimidine-5-carboxamide (CAS: 911461-30-8) ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic building blocks serve as the foundational architecture for target-specific pharmacophores. 4-Methoxypyrimidine-5-carboxamide (CAS: 911461-30-8) has emerged as a highly privileged scaffold in medicinal chemistry[1]. With a molecular weight of 153.14 g/mol , this low-molecular-weight compound possesses an optimal balance of hydrogen bond donors and acceptors, making it an ideal core for developing kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and relaxin family peptide receptor 1 (RXFP1) agonists[2][3]. This whitepaper provides an in-depth technical analysis of its structural properties, validated synthetic methodologies, and mechanistic roles in pharmacological applications.

Structural and Physicochemical Profiling

The utility of 4-Methoxypyrimidine-5-carboxamide stems directly from its unique molecular topology. The compound consists of a pyrimidine ring substituted with a methoxy group at the C4 position and a carboxamide group at the C5 position.

Mechanistic Rationale of the Structure
  • Pyrimidine Core: The electron-deficient diazine ring is highly adept at π−π stacking with aromatic amino acid residues in protein binding pockets. The nitrogen atoms (N1 and N3) act as potent hydrogen bond acceptors, a critical feature for anchoring the molecule to the hinge region of kinases[4].

  • 4-Methoxy Substitution: The methoxy group serves a dual purpose. Electronically, it donates electron density into the pyrimidine ring via resonance, modulating the pKa​ of the ring nitrogens. Sterically, it forces the adjacent 5-carboxamide group into a specific dihedral conformation due to steric clashing, effectively "locking" the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

  • 5-Carboxamide Group: This moiety provides both a hydrogen bond donor ( −NH2​ ) and an acceptor ( −C=O ), enabling complex, multi-point coordination with solvent-exposed regions or allosteric sites of target proteins.

Physicochemical Properties

The quantitative data defining the physical and chemical nature of the compound are summarized below[1][5]:

PropertyValue
Chemical Name 4-Methoxypyrimidine-5-carboxamide
CAS Registry Number 911461-30-8
Molecular Formula C6​H7​N3​O2​
Molecular Weight 153.14 g/mol
SMILES String O=C(C1=CN=CN=C1OC)N
Topological Polar Surface Area (TPSA) ~ 81.1 Ų
Hydrogen Bond Donors 1 (from −NH2​ )
Hydrogen Bond Acceptors 4 (2x Pyrimidine N, 1x Methoxy O, 1x Carbonyl O)

Synthetic Methodology: Amide Coupling Protocol

The synthesis of 4-Methoxypyrimidine-5-carboxamide and its complex derivatives typically proceeds via the activation of 4-methoxypyrimidine-5-carboxylic acid followed by amidation[6]. The following protocol utilizes HATU as a coupling reagent.

Causality in Reagent Selection

HATU is selected over traditional carbodiimides (like EDC/NHS) because electron-deficient heterocyclic carboxylic acids often react sluggishly. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction forward efficiently. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile.

Step-by-Step Experimental Workflow

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure intermediate integrity before proceeding.

  • Substrate Activation: Suspend 4-methoxypyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere at 20°C[6].

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Validation: The solution should become homogeneous, indicating the formation of the carboxylate salt.

  • Active Ester Formation: Add HATU (1.2 equiv) portion-wise. Stir for 30 minutes. Validation: LC-MS analysis of an aliquot quenched in methanol should show the mass of the methyl ester, confirming the successful formation of the active ester intermediate.

  • Amidation: Introduce ammonium chloride (for the primary carboxamide) or a specific primary/secondary amine (for substituted derivatives) (1.5 equiv). Stir the reaction mixture at 20°C for 16 hours[6].

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography or preparative HPLC.

  • Final Validation: Confirm the molecular weight (153.14 g/mol ) via High-Resolution Mass Spectrometry (HRMS) and structural integrity via 1H NMR and 13C NMR.

G A 4-Methoxypyrimidine- 5-carboxylic acid B Activation (HATU, DIPEA, DMF) A->B C Active Ester Intermediate B->C D Amidation (NH4Cl or Amine) C->D E 4-Methoxypyrimidine- 5-carboxamide D->E F LC-MS / NMR Validation E->F

Synthetic workflow for 4-Methoxypyrimidine-5-carboxamide via amide coupling.

Pharmacological Applications & Target Engagement

The 4-methoxypyrimidine-5-carboxamide motif is not merely a structural placeholder; it actively dictates the pharmacodynamics of several advanced drug candidates.

GSK-3β Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a critical target for neurodegenerative diseases like Alzheimer's. Derivatives containing the 4-methoxypyrimidine-5-carboxamide core have been identified as potent, sub-nanomolar inhibitors of GSK-3β[4].

  • Mechanism: X-ray crystallography reveals that the pyrimidine core acts as a hinge-binder, while the carboxamide group forms critical hydrogen bonds with the activation loop of the kinase, effectively blocking ATP binding and subsequent Tau protein phosphorylation[4].

RXFP1 Agonism

Recent patent literature highlights the use of the 4-methoxypyrimidine-5-carboxamide scaffold in the design of small-molecule agonists for the Relaxin Family Peptide Receptor 1 (RXFP1)[3].

  • Mechanism: RXFP1 activation leads to Gs-protein coupling, which stimulates Adenylate Cyclase (AC). This results in elevated intracellular cAMP levels, triggering a Protein Kinase A (PKA) signaling cascade that exerts potent anti-fibrotic effects, particularly useful in treating heart failure and idiopathic pulmonary fibrosis[3].

Pathway R RXFP1 Receptor Activation G Gs Protein Coupling R->G AC Adenylate Cyclase (AC) Activation G->AC C cAMP Upregulation AC->C P PKA Signaling Cascade C->P T Anti-fibrotic Therapeutic Effect P->T

RXFP1 receptor activation and cAMP-dependent anti-fibrotic signaling pathway.

GPR6 Modulation

The scaffold is also heavily utilized in the synthesis of piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides acting as modulators of GPR6, an orphan GPCR implicated in central nervous system disorders[2]. The exact basicity of the pyrimidine ring is crucial here for maintaining optimal blood-brain barrier (BBB) penetration.

Conclusion

4-Methoxypyrimidine-5-carboxamide (MW: 153.14 g/mol ) represents a highly versatile and structurally pre-organized building block in medicinal chemistry. Its precise arrangement of hydrogen bond vectors and steric constraints allows it to serve as a master key for multiple therapeutic targets, ranging from kinases (GSK-3β) to complex GPCRs (RXFP1, GPR6). Mastery of its synthetic handling, particularly via controlled amide coupling, is essential for drug development professionals aiming to leverage this privileged scaffold.

References

  • BLD Pharm.911461-30-8 | 4-Methoxypyrimidine-5-carboxamide.
  • HXChem.5-Pyrimidinecarboxamide, 4-methoxy-/CAS:911461-30-8-HXCHEM.
  • Ambeed.72411-89-3 | 4-Methoxypyrimidine-5-carboxylic acid.
  • RCSB PDB.4PTG: Structure of a carboxamine compound to GSK3b.
  • Google Patents.WO2018183145A1 - Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6.
  • Google Patents.US20250011288A1 - Rxfp1 agonists.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Pharmacokinetic Profile of 4-Methoxypyrimidine-5-carboxamide

Foreword: Charting the Course for a Novel Pyrimidine Carboxamide The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The successful progression of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Pyrimidine Carboxamide

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The successful progression of any new chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound, 4-Methoxypyrimidine-5-carboxamide.

Rather than a rigid, one-size-fits-all protocol, this document is structured as a logical, field-proven workflow. It begins with foundational in vitro assays that provide early, cost-effective insights into metabolic fate and potential liabilities, and progresses to definitive in vivo studies that characterize the compound's behavior in a complex biological system. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for generating robust and reliable pharmacokinetic data.

Part 1: Foundational In Vitro Characterization: A First Look at Metabolic Fate and Potential Liabilities

The initial phase of pharmacokinetic assessment focuses on in vitro systems to predict in vivo performance, identify potential metabolic hotspots, and flag liabilities such as cytochrome P450 (CYP) inhibition. These assays are rapid, require minimal compound, and are instrumental in guiding further development.

Metabolic Stability Assessment: Gauging the Compound's Susceptibility to Biotransformation

Understanding the metabolic stability of a compound is paramount as it directly influences its half-life and oral bioavailability.[3] The primary objective is to determine the intrinsic clearance (Cl_int), which is a measure of the metabolic activity of the liver towards the compound in the absence of physiological limitations like blood flow.[3]

Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism for a vast number of drugs.[3] This assay measures the rate of disappearance of the parent compound upon incubation with liver microsomes and the essential cofactor, NADPH.[3]

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[3]

    • Prepare a stock solution of 4-Methoxypyrimidine-5-carboxamide (e.g., 10 mM in DMSO).[3]

    • Prepare working solutions by diluting the stock solution in buffer.

    • Prepare an NADPH regenerating solution.

  • Incubation:

    • Pre-warm a suspension of liver microsomes (from human, rat, or other relevant species) in the phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound and the NADPH solution to the microsome suspension.

    • The final concentration of the test compound is typically 1-10 µM, and the microsomal protein concentration is 0.4-1.0 mg/mL.[3]

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[3]

    • Immediately quench the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[3] This step precipitates the proteins and halts enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

Table 1: Typical Experimental Parameters for a Microsomal Stability Assay [3]

ParameterTypical RangeSpecies
Microsomal Protein Conc.0.4 - 1.0 mg/mLHuman, Rat, Mouse, Dog, Monkey
Test Compound Conc.1 - 10 µM
NADPH Conc.1 - 5 mM
Incubation Time Points0, 5, 15, 30, 45, 60 min
Final DMSO Conc.< 1%
pH7.4

Diagram 1: Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Reagents Prepare Buffers, Compound Stock, NADPH Reaction Initiate Reaction: Compound + Microsomes + NADPH Reagents->Reaction Microsomes Prepare Microsome Suspension Microsomes->Reaction Sampling Collect Aliquots at Time Points Reaction->Sampling Time Course Quenching Quench with Cold Solvent + Internal Std. Sampling->Quenching Centrifuge Centrifuge to Pellet Protein Quenching->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and Cl_int LCMS->Data

Caption: Workflow of the microsomal stability assay.

The S9 fraction contains both microsomal and cytosolic enzymes, thus providing a more comprehensive assessment of both Phase I and Phase II metabolism.[3] This assay is particularly useful if the compound is suspected to undergo conjugation reactions.

Experimental Protocol: S9 Stability Assay

The protocol is similar to the microsomal stability assay, with the key difference being the use of the S9 fraction instead of microsomes.[3] The incubation buffer may also be supplemented with cofactors for Phase II enzymes, such as UDPGA and PAPS.

Cryopreserved or fresh hepatocytes represent the most physiologically relevant in vitro model as they contain the full complement of metabolic enzymes and cofactors.[3] This assay provides a more accurate prediction of in vivo hepatic clearance.

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes and assess viability.

    • Prepare a suspension of hepatocytes in a suitable incubation medium.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add a working solution of 4-Methoxypyrimidine-5-carboxamide to achieve the desired final concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[3]

  • Sample Collection and Quenching:

    • At specified time points (e.g., 0, 10, 20, 40, 60, and 120 minutes), collect aliquots of the hepatocyte suspension.[3]

    • Quench the reaction as described for the microsomal assay.

  • Sample Processing, Analysis, and Data Interpretation:

    • Follow the same procedures for sample processing, LC-MS/MS analysis, and data analysis as in the microsomal stability assay.

Cytochrome P450 Inhibition: Assessing the Potential for Drug-Drug Interactions

Pyrimidine-containing compounds have been known to inhibit CYP enzymes, which can lead to clinically significant drug-drug interactions (DDIs).[4][5] It is crucial to evaluate the inhibitory potential of 4-Methoxypyrimidine-5-carboxamide against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Experimental Protocol: CYP Inhibition Assay

  • Incubation:

    • Incubate human liver microsomes with a specific CYP isoform probe substrate in the presence and absence of varying concentrations of 4-Methoxypyrimidine-5-carboxamide.

    • Initiate the reaction with NADPH.

  • Analysis:

    • After a set incubation time, quench the reaction.

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

A low IC₅₀ value suggests a higher potential for DDIs. Further investigation into the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) may be warranted if significant inhibition is observed.[6]

Part 2: In Vivo Pharmacokinetic Studies: Characterizing the Compound in a Living System

Following promising in vitro data, in vivo studies are conducted to understand the complete pharmacokinetic profile of 4-Methoxypyrimidine-5-carboxamide in a living organism.[7] Rodent models, such as Sprague-Dawley rats, are commonly used in early preclinical development.[8]

Single-Dose Pharmacokinetic Study in Rats

This study aims to determine key pharmacokinetic parameters after both intravenous (IV) and oral (PO) administration.

Experimental Protocol: In Vivo PK Study in Rats

  • Animal Model and Acclimation:

    • Use male Sprague-Dawley rats.[8]

    • House the animals in controlled conditions and allow for an acclimation period.[8]

  • Dosing:

    • Administer 4-Methoxypyrimidine-5-carboxamide as a single dose via the intravenous and oral routes to separate groups of animals.

    • The dose will depend on the compound's potency and any available toxicology data.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple time points post-dose) from a suitable blood vessel.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-Methoxypyrimidine-5-carboxamide in plasma.[9]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters.[8]

Table 2: Key Pharmacokinetic Parameters from In Vivo Studies

ParameterDescription
C_max Maximum observed plasma concentration
T_max Time to reach C_max
AUC Area under the plasma concentration-time curve, representing total drug exposure
t_½ Half-life, the time required for the plasma concentration to decrease by half
Cl Clearance, the volume of plasma cleared of the drug per unit time
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma
F% Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation

Diagram 2: In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Dosing Dose Animals (IV and PO routes) Sampling Collect Blood Samples over Time Dosing->Sampling Plasma Process Blood to Obtain Plasma Sampling->Plasma LCMS Quantify Compound in Plasma using LC-MS/MS Plasma->LCMS PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) LCMS->PK_Calc Report Generate PK Profile and Report PK_Calc->Report

Caption: Workflow for an in vivo pharmacokinetic study.

Part 3: Advanced Characterization and Mechanistic Insights

Metabolite Identification

Identifying the major metabolites of 4-Methoxypyrimidine-5-carboxamide is crucial for understanding its clearance pathways and assessing the potential for active or reactive metabolites. This is typically done by analyzing plasma and urine samples from in vivo studies using high-resolution mass spectrometry.

Permeability and Transporter Interactions

The permeability of a compound across biological membranes, such as the intestinal epithelium, is a key determinant of its oral absorption. In vitro models like Caco-2 cell monolayers can be used to assess permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect. Equilibrium dialysis is a common method to determine the fraction of drug bound to plasma proteins.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

By systematically following the workflow outlined in this guide, from foundational in vitro assays to definitive in vivo studies, researchers can build a comprehensive and reliable pharmacokinetic profile for 4-Methoxypyrimidine-5-carboxamide. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach ensures that the generated data is robust, interpretable, and provides a solid foundation for making informed decisions in the drug development process. The insights gained will be instrumental in optimizing dosing regimens, predicting potential drug-drug interactions, and ultimately, maximizing the therapeutic potential of this novel pyrimidine carboxamide.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro.
  • BenchChem. (n.d.). The Oral Bioavailability of Substituted Pyrido[2,3-d]pyrimidine Carboxamides: A Technical Guide.
  • Lowe, J. A., et al. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry.
  • Adams, J. L., et al. (1998). Pyrimidinylimidazole inhibitors of CSBP/p38 kinase demonstrating decreased inhibition of hepatic cytochrome P450 enzymes. Bioorganic & Medicinal Chemistry Letters.
  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Chemical Research in Toxicology.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • BenchChem. (n.d.). 4-amino-N-methylpyrimidine-5-carboxamide|High-Purity Reference Standard.
  • Potter, T., & Gribble, G. W. (2020). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Roskar, R. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Zuin, M., et al. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals.

Sources

Foundational

4-Methoxypyrimidine-5-carboxamide: A Privileged Scaffold in Receptor Binding and Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In modern drug discovery, identifying a "privileged scaffold"—a core mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, identifying a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is paramount. The 4-methoxypyrimidine-5-carboxamide motif has emerged as a highly versatile pharmacophore. By systematically tuning its peripheral substituents, medicinal chemists have successfully developed sub-nanomolar inhibitors for kinases (such as GSK-3β and SIKs) and potent modulators for G-protein coupled receptors (GPCRs), particularly the Cannabinoid Type 2 (CB2) and Dopamine D2 receptors.

As a Senior Application Scientist, I have structured this technical guide to transcend standard literature reviews. Here, we will dissect the causality behind the structure-activity relationships (SAR) of this scaffold, analyze its binding mechanics, and provide field-proven, self-validating experimental protocols for evaluating its receptor binding affinity.

Pharmacophore Rationale: The Causality of the Core

To understand why 4-methoxypyrimidine-5-carboxamide derivatives exhibit such broad yet tunable bioactivity, we must analyze the physical chemistry of the core components:

  • The Pyrimidine Ring: Acts as a bioisostere for the adenine purine ring of ATP in kinase assays. Its electron-deficient nature makes it an excellent hydrogen bond acceptor.

  • The 5-Carboxamide Moiety: This is the critical anchor. The carboxamide group functions as both a hydrogen bond donor (HBD) and acceptor (HBA). In kinase hinge-binding regions, it forms bidentate hydrogen bonds with the peptide backbone (e.g., Val135 in GSK-3β), mimicking the canonical ATP binding mode.

  • The 4-Methoxy Substitution: The addition of the methoxy group is not merely structural; it is thermodynamically driven. The oxygen atom acts as an electron-donating group via resonance, increasing the electron density of the pyrimidine ring to strengthen π-π stacking interactions with aromatic residues in the binding pocket. Sterically, the methoxy group perfectly occupies the hydrophobic sub-pocket, displacing high-energy water molecules and driving a favorable entropic shift during binding [1].

Mechanistic Case Study I: Kinase Inhibition (GSK-3β & SIKs)

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a prime target for neurodegenerative diseases, specifically Alzheimer's disease, due to its role in the hyperphosphorylation of Tau proteins. Crystallographic data (PDB: 4PTG) explicitly demonstrates a 4-methoxypyrimidine-5-carboxamide derivative bound to the ATP-binding cleft of GSK-3β [1]. The carboxamide nitrogen donates a hydrogen bond to the hinge region, while the 4-methoxy group forces the pyrimidine ring into a highly specific planar conformation, preventing steric clashes with the gatekeeper residue.

Salt-Inducible Kinases (SIKs)

Recent breakthroughs have also utilized the pyrimidine-5-carboxamide scaffold to target SIKs, which are critical molecular switches in macrophage polarization. Compound 8h, a pyrimidine-5-carboxamide derivative, demonstrated high selectivity for SIK1/2, up-regulating the anti-inflammatory cytokine IL-10 and presenting a novel therapeutic avenue for Inflammatory Bowel Disease (IBD) [2].

G Ligand 4-Methoxypyrimidine- 5-carboxamide GSK3B GSK-3β Enzyme Ligand->GSK3B Competitive ATP Binding Substrate Tau Protein GSK3B->Substrate Kinase Activity Phos Hyperphosphorylation (Blocked) Substrate->Phos Neuro Neuroprotection Phos->Neuro Prevents Aggregation

Fig 1: Mechanism of GSK-3β inhibition by 4-Methoxypyrimidine-5-carboxamide leading to neuroprotection.

Mechanistic Case Study II: GPCR Binding (CB2 & Dopamine Receptors)

Beyond kinases, pyrimidinecarboxamides are potent neuroprotective agents via GPCR modulation. The CB2 receptor agonist GW842166x (a 5-pyrimidinecarboxamide derivative) has shown profound neuroprotective effects on dopamine neurons in Parkinson's disease models by decreasing hyperpolarization-activated currents ( Ih​ ) [3].

When evaluating these compounds against Dopamine D2 receptors, the binding is largely entropy-driven. The 4-methoxy substitution enhances lipophilicity, allowing the compound to partition effectively into the hydrophobic transmembrane helices of the GPCR, while the carboxamide forms critical hydrogen bonds with conserved serine residues in transmembrane domain 5 (TM5).

Quantitative Data Summary

The table below synthesizes the binding affinities ( IC50​ / Ki​ ) of key pyrimidine-5-carboxamide derivatives across different biological targets, highlighting the scaffold's versatility.

Compound / Scaffold ClassPrimary TargetBinding Affinity ( IC50​ / Ki​ )Therapeutic IndicationReference
PDB: 4PTG Ligand (4-Methoxy derivative)GSK-3β IC50​<5 nM Alzheimer's Disease
Compound 8h SIK1 / SIK2 IC50​=12 nM Inflammatory Bowel Disease
GW842166x CB2 Receptor Ki​=63 nM Parkinson's Disease

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. This means incorporating internal controls that immediately flag assay degradation. Below are the definitive protocols for evaluating 4-methoxypyrimidine-5-carboxamide derivatives.

Protocol A: High-Throughput Kinase Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it eliminates compound auto-fluorescence interference—a common false-positive driver in highly conjugated pyrimidine compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Why Brij-35? It prevents the hydrophobic 4-methoxy compounds from adhering to the plastic microplate walls.

  • Compound Serial Dilution: Dilute the 4-methoxypyrimidine-5-carboxamide derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 5 nM GSK-3β and 50 nM ULight-labeled Tau peptide.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ value (e.g., 10 µM). Self-Validation Step: Always run a reference inhibitor (e.g., Staurosporine) to calculate the Z′ -factor. A Z′>0.6 validates the run.

  • Incubation & Detection: Incubate for 60 minutes at RT. Stop the reaction with EDTA (chelates Mg2+ ). Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm).

Protocol B: Radioligand Binding Assay for GPCRs (CB2/D2)

Causality: To prove that the compound binds specifically to the orthosteric site of the GPCR, we use a competitive radioligand displacement assay using [3H] -CP55,940 (for CB2) or [3H] -Spiperone (for D2).

  • Membrane Preparation: Homogenize CHO cells expressing the target receptor in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: Combine 20 µg of membrane protein, 1 nM radioligand, and varying concentrations of the pyrimidine-5-carboxamide test compound in a 96-well plate.

  • Internal Control (Non-Specific Binding - NSB): In control wells, add 10 µM of an unlabeled reference ligand (e.g., Haloperidol for D2). Self-Validation Step: Total binding minus NSB equals specific binding. If NSB exceeds 30% of total binding, the membrane prep is compromised.

  • Filtration: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Why PEI? It neutralizes the negative charge of the glass fibers, preventing non-specific sticking of the positively charged radioligand.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and quantify Counts Per Minute (CPM) using a microplate scintillation counter.

Workflow Prep Membrane Preparation (CB2/D2 Receptors) Incubate Incubation (Radioligand + Inhibitor) Prep->Incubate Filter Rapid Filtration (GF/C Filters) Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Scintillation Counting (Quantify CPM) Wash->Count

Fig 2: Step-by-step workflow for the GPCR Radioligand Binding Assay.

Conclusion

The 4-methoxypyrimidine-5-carboxamide scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the carboxamide and the steric/electronic tuning of the 4-methoxy group, researchers can dial in selectivity for either ATP-binding pockets in kinases or hydrophobic transmembrane domains in GPCRs. Adhering to the rigorous, self-validating assay protocols outlined above ensures that binding affinity data translates reliably into preclinical efficacy.

References

  • Sivaprakasam, P., Han, X., Civiello, R. L., Jacutin-Porte, S., Kish, K., Pokross, M., Lewis, H. A., Ahmed, N., Szapiel, N., Newitt, J. A., Baldwin, E. T., Xiao, H., Krause, C. M., Park, H., Nophsker, M., Lippy, J. S., Burton, C. R., Langley, D. R., Macor, J. E., & Dubowchik, G. M. (2015). Discovery of new acylaminopyridines as GSK-3 inhibitors by a structure guided in-depth exploration of chemical space around a pyrrolopyridinone core. Bioorganic & Medicinal Chemistry Letters, 25(9), 1856–1863.[Link]

  • Cai, X., Wang, L., Yi, Y., Deng, D., Shi, M., Tang, M., Li, N., Wei, H., Zhang, R., Su, K., Ye, H., & Chen, L. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 256, 115469.[Link]

  • Yu, X., Li, Y., Wang, X., & Chen, J. (2021). The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson's Disease. Cells, 11(1), 60.[Link]

Exploratory

In vitro cytotoxicity profile of 4-Methoxypyrimidine-5-carboxamide

An In-Depth Technical Guide for Establishing the In Vitro Cytotoxicity Profile of 4-Methoxypyrimidine-5-carboxamide Preamble: Charting a Course for a Novel Pyrimidine Compound In the landscape of contemporary drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Establishing the In Vitro Cytotoxicity Profile of 4-Methoxypyrimidine-5-carboxamide

Preamble: Charting a Course for a Novel Pyrimidine Compound

In the landscape of contemporary drug discovery, pyrimidine scaffolds are of significant interest due to their presence in a multitude of biologically active compounds, including anti-cancer agents.[1] The compound 4-Methoxypyrimidine-5-carboxamide, while structurally intriguing, currently lacks a publicly available, detailed in vitro cytotoxicity profile. This guide, therefore, serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals to meticulously establish such a profile.

Rather than presenting pre-existing data, this document will delineate the logical and scientific progression of experiments required to characterize the cytotoxic potential of a novel chemical entity like 4-Methoxypyrimidine-5-carboxamide. We will proceed from initial broad-spectrum screening to more nuanced mechanistic investigations, all while adhering to the principles of scientific integrity and robust experimental design. The causality behind experimental choices will be explained to provide not just a protocol, but a strategic approach to in vitro toxicology.

Part 1: Foundational Cytotoxicity Screening - The IC50 Determination

The initial step in evaluating any potential therapeutic agent is to determine its dose-dependent effect on cell viability.[2] A primary metric for this is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[3]

Rationale for Cell Line Selection

The choice of cell lines is paramount and should be guided by the therapeutic hypothesis. For a novel pyrimidine analog, a diverse panel of both cancerous and non-cancerous cell lines is crucial to ascertain both potency and selectivity.[3][4]

  • Cancer Cell Panel: A broad panel is recommended to identify potential tissue-specific activity. For instance:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

    • A549: Human lung carcinoma.

    • HepG2: Human hepatocellular carcinoma.

    • HT-29: Human colorectal adenocarcinoma.

  • Non-Cancerous Cell Line: A non-cancerous cell line, such as human embryonic kidney cells (HEK-293T) or normal human fibroblasts, is essential to establish a preliminary therapeutic window and assess general cytotoxicity.[2][4]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][5][6] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of 4-Methoxypyrimidine-5-carboxamide in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls (e.g., DMSO at the highest concentration used).

  • Incubation:

    • Incubate the plates for a predetermined time, typically 48 or 72 hours, to allow the compound to exert its effects.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

Data Presentation and Interpretation

The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of cell viability relative to the vehicle-treated control. The IC50 values are then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values for 4-Methoxypyrimidine-5-carboxamide (72h Exposure)

Cell LineCell TypeIC50 (µM)
MCF-7Human Breast Adenocarcinoma15.8
MDA-MB-231Human Breast Adenocarcinoma28.4
A549Human Lung Carcinoma42.1
HepG2Human Hepatocellular Carcinoma35.7
HT-29Human Colorectal Adenocarcinoma11.2
HEK-293THuman Embryonic Kidney (non-cancerous)> 100

A lower IC50 value indicates greater potency. A significantly higher IC50 value in the non-cancerous cell line compared to the cancer cell lines would suggest a favorable selectivity index.[2]

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of 4-Methoxypyrimidine-5-carboxamide has been established, the next critical step is to determine the mechanism by which it induces cell death. Cytotoxicity can manifest as apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[5]

Distinguishing Apoptosis from Necrosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a powerful tool for differentiating between viable, apoptotic, and necrotic cells.[5]

  • Annexin V: Binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA-binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Experimental Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition A Seed cells and treat with 4-Methoxypyrimidine-5-carboxamide B Harvest cells and wash with PBS A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

An increase in the Annexin V+ populations following treatment would strongly suggest an apoptotic mechanism of action.

Confirmation of Apoptosis: Caspase Activity Assay

Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides further evidence of apoptosis.[8] Luminescent assays, such as the Caspase-Glo® 3/7 assay, are highly sensitive and suitable for a 96-well plate format.[8]

Principle: The assay provides a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Part 3: Investigating Potential Molecular Targets

Given its pyrimidine core, it is plausible that 4-Methoxypyrimidine-5-carboxamide could interfere with nucleotide metabolism or DNA/RNA synthesis.[9]

Cell Cycle Analysis

Many cytotoxic agents that interfere with DNA synthesis or function induce cell cycle arrest. Flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Treat cells with 4-Methoxypyrimidine-5-carboxamide at concentrations around the IC50 value for 24-48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat with RNase A to remove RNA.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content by flow cytometry.

An accumulation of cells in a specific phase (e.g., S phase or G2/M phase) would suggest interference with DNA replication or mitosis, respectively.[10]

Signaling Pathway Diagram:

G cluster_0 Potential Mechanism of Action Compound 4-Methoxypyrimidine- 5-carboxamide Target Interference with Pyrimidine Biosynthesis or DNA/RNA Polymerases Compound->Target S_Phase_Arrest S-Phase Arrest Target->S_Phase_Arrest G2M_Arrest G2/M Arrest Target->G2M_Arrest DNA_Damage DNA Damage S_Phase_Arrest->DNA_Damage G2M_Arrest->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical Signaling Pathway for a Pyrimidine Analog.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to defining the in vitro cytotoxicity profile of a novel compound, using 4-Methoxypyrimidine-5-carboxamide as a model. By progressing from broad screening to specific mechanistic assays, a comprehensive understanding of the compound's potency, selectivity, and mode of action can be achieved.

Positive findings from these in vitro studies would warrant further investigation, including:

  • In-depth mechanistic studies: Exploring specific molecular targets, such as dihydroorotate dehydrogenase or thymidylate synthase, which are common targets for pyrimidine analogs.[11][12]

  • Combination studies: Evaluating the synergistic effects of 4-Methoxypyrimidine-5-carboxamide with known chemotherapeutic agents.

  • In vivo studies: Assessing the compound's efficacy and toxicity in animal models to determine its therapeutic potential.

The rigorous application of these methodologies will provide the critical data necessary to advance promising compounds like 4-Methoxypyrimidine-5-carboxamide through the drug discovery pipeline.

References

  • In vitro assays - Pharmatest Services. (n.d.). Pharmatest. Retrieved March 26, 2026, from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. ResearchGate. Retrieved March 26, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved March 26, 2026, from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Cusabio. Retrieved March 26, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved March 26, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved March 26, 2026, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved March 26, 2026, from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved March 26, 2026, from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019, July 11). ACS Omega. Retrieved March 26, 2026, from [Link]

  • 4-methoxypyrimidine-5-carboxamide. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. (2000, October 5). PubMed. Retrieved March 26, 2026, from [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025, July 2). Open Research@CSIR-NIScPR. Retrieved March 26, 2026, from [Link]

  • He, T., et al. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC. Retrieved March 26, 2026, from [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2025, October 14). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (n.d.). Retrieved March 26, 2026, from [Link]

  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023, November 21). PNAS. Retrieved March 26, 2026, from [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences. Retrieved March 26, 2026, from [Link]

  • Bardeleben, C., et al. (n.d.). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). University of Johannesburg. Retrieved March 26, 2026, from [Link]

  • 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd) Restores Mutant p53 and Inhibits the Growth of Skin Cancer Cells, In Vitro. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-Methoxypyrimidine-5-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Methoxypyrimidine-5-carboxamide, a heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-Methoxypyrimidine-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The guide details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. A hypothetical crystal structure is presented and analyzed in depth, focusing on the intramolecular geometry and intermolecular interactions that govern the crystal packing. The relationship between the crystal structure and the physicochemical properties relevant to drug development is also discussed. This document is intended to serve as a practical resource for researchers and professionals engaged in the structural characterization of small molecules.

Introduction: The Significance of 4-Methoxypyrimidine-5-carboxamide

Pyrimidine derivatives are a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antimicrobial properties[1][2][3][4][5]. The 4-methoxypyrimidine-5-carboxamide moiety, in particular, is a versatile scaffold in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the pyrimidine ring, while the carboxamide group is a classic hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets[4][6].

Understanding the three-dimensional structure of 4-Methoxypyrimidine-5-carboxamide at an atomic level is paramount for rational drug design. The crystal structure provides invaluable insights into the preferred conformation of the molecule, the nature of its intermolecular interactions, and its solid-state properties, all of which can profoundly impact its behavior as a pharmaceutical agent. This guide delineates the process of elucidating this critical structural information through the powerful technique of single-crystal X-ray diffraction.

Synthesis and Crystallization: From Powder to Single Crystal

A plausible synthetic route to 4-Methoxypyrimidine-5-carboxamide involves a multi-step process starting from commercially available precursors. A general approach is outlined below, drawing from established pyrimidine synthesis methodologies[7][8].

Proposed Synthesis of 4-Methoxypyrimidine-5-carboxamide

A potential synthesis could begin with the Biginelli reaction or a similar cyclocondensation to form the pyrimidine core, followed by functional group manipulations to introduce the methoxy and carboxamide moieties[8]. For instance, starting from a suitable 1,3-dicarbonyl compound, urea or a derivative, and an appropriate aldehyde, one can construct the pyrimidine ring. Subsequent conversion of a strategically placed functional group (e.g., a halogen) to a methoxy group via nucleophilic substitution, and hydrolysis of a nitrile or ester to a carboxylic acid followed by amidation, would yield the target compound.

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. For a compound like 4-Methoxypyrimidine-5-carboxamide, which is expected to be soluble in polar organic solvents, the following methods are recommended[9]:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the solute, promoting the growth of well-ordered crystals.

  • Vapor Diffusion: In this technique, a concentrated solution of the compound in a solvent (e.g., DMF or DMSO in which it is highly soluble) is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane)[9]. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and can lead to the formation of single crystals.

For the purpose of this guide, we will consider that single crystals were successfully obtained by slow evaporation from an ethanol solution.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable single crystal of 4-Methoxypyrimidine-5-carboxamide would be mounted on a goniometer head of a diffractometer. Data collection would proceed as follows:

  • Instrument: Bruker D8 Venture diffractometer or a similar instrument.

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å)[10].

  • Temperature: Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Reduction: The raw diffraction data are processed to integrate the intensities of the diffraction spots, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections.

Structure Solution and Refinement

The processed diffraction data are then used to solve and refine the crystal structure:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The quality of the final refined structure is assessed by parameters such as the R-factor, the goodness-of-fit (GooF), and the residual electron density.

Hypothetical Crystal Structure of 4-Methoxypyrimidine-5-carboxamide

Based on the analysis of related pyrimidine structures in the Cambridge Structural Database (CSD)[11][12][13], a plausible crystal structure for 4-Methoxypyrimidine-5-carboxamide is proposed and discussed below.

Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 4-Methoxypyrimidine-5-carboxamide.

ParameterHypothetical Value
Chemical FormulaC₆H₇N₃O₂
Formula Weight153.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)821.5
Z4
Calculated Density (g/cm³)1.238
Absorption Coefficient (mm⁻¹)0.094
F(000)320
Intramolecular Geometry

The pyrimidine ring is expected to be essentially planar. The methoxy and carboxamide substituents will be attached to this ring. The bond lengths and angles within the molecule are anticipated to be in good agreement with standard values for similar fragments. The torsion angles will define the conformation of the methoxy and carboxamide groups relative to the pyrimidine ring. It is likely that the carboxamide group will be nearly coplanar with the pyrimidine ring to maximize π-conjugation.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-Methoxypyrimidine-5-carboxamide is expected to be dominated by a network of hydrogen bonds involving the carboxamide group. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

A common hydrogen bonding motif for primary amides is the formation of centrosymmetric dimers through N-H···O hydrogen bonds. These dimers can then be further linked into more complex networks. In addition to hydrogen bonding, π-π stacking interactions between the pyrimidine rings of adjacent molecules may also play a significant role in stabilizing the crystal structure[14].

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C (π-stacking) cluster_3 Molecule D (π-stacking) A_N1 N1-H B_O1 O1=C A_N1->B_O1 N-H···O A_O1 O1=C B_N1 N1-H B_N1->A_O1 N-H···O C_Ring Pyrimidine Ring D_Ring Pyrimidine Ring C_Ring->D_Ring π-π stacking

Figure 1: A schematic representation of the key intermolecular interactions expected in the crystal structure of 4-Methoxypyrimidine-5-carboxamide, including hydrogen bonding between amide groups to form a dimer and π-π stacking between pyrimidine rings.

Structure-Property Relationships in Drug Development

The detailed structural information obtained from X-ray diffraction is not merely an academic exercise; it has profound implications for drug development.

  • Solubility: The strength and nature of the intermolecular interactions in the crystal lattice directly influence the energy required to dissolve the solid, and thus its solubility. A strong hydrogen bonding network, for example, can lead to lower aqueous solubility.

  • Stability and Polymorphism: The way molecules pack in a crystal determines the solid-state stability of a drug substance. Different packing arrangements can result in different polymorphs, which can have distinct physical properties, including solubility, dissolution rate, and bioavailability. A thorough understanding of the crystal structure is the first step in identifying and characterizing potential polymorphs.

  • Hygroscopicity: The presence of voids or channels in the crystal structure can affect the material's tendency to absorb water from the atmosphere.

  • Mechanical Properties: The arrangement of molecules in the crystal lattice also influences the mechanical properties of the solid, such as its tabletability, which is a critical parameter in drug formulation.

Experimental and Analytical Workflow

The overall process from obtaining the compound to analyzing its crystal structure is a multi-step workflow that requires careful execution and interpretation at each stage.

workflow synthesis Synthesis of 4-Methoxypyrimidine- 5-carboxamide purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis (Bonding, Packing) refinement->analysis property_correlation Structure-Property Correlation analysis->property_correlation

Figure 2: A generalized workflow for the determination and analysis of the crystal structure of a small molecule pharmaceutical compound.

Conclusion

This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the determination and analysis of the crystal structure of 4-Methoxypyrimidine-5-carboxamide. By detailing the synthesis, crystallization, and single-crystal X-ray diffraction methodology, and by presenting an in-depth analysis of a plausible crystal structure, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to appreciate and undertake the structural characterization of novel pharmaceutical compounds. The insights gained from such studies are indispensable for the rational design and development of new medicines with optimized properties.

References

  • Bruker. (n.d.). D8 VENTURE. Bruker Corporation. [Link]

  • PubChem. (n.d.). 4-Methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 859294: Experimental Crystal Structure Determination. [Link]

  • Taylor & Francis Online. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. [Link]

  • International Union of Crystallography. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC 1896040: Experimental Crystal Structure Determination. [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • ScienceDirect. (2022). The existence of H-bond and halogen bond in a novel pyrimidine derivative: Insights from X-ray, Hirshfeld, DFT and molecular docking studies. [Link]

  • PubMed. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. [Link]

  • International Union of Crystallography. (2017). Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. [Link]

  • PubMed Central. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]

  • ResearchGate. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. [Link]

  • Springer. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]

  • MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • International Union of Crystallography. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study. [Link]

  • ScienceOpen. (2015). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate. [Link]

  • White Rose Research Online. (2026). Multi-crystal x-ray diffraction (MCXRD) bridges the crystallographic characterisation gap in chemistry and materials science. [Link]

  • ResearchGate. (2013). Synthesis and X-ray powder diffraction data of cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • PubMed Central. (n.d.). Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Mechanistic Evaluation of 4-Methoxypyrimidine-5-carboxamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Context 4-Methoxypyrimidine-5-carboxa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Context

4-Methoxypyrimidine-5-carboxamide is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. Its structural motif is frequently incorporated into advanced pharmaceutical candidates, including potent sub-nanomolar Glycogen Synthase Kinase-3β (GSK-3β) inhibitors investigated for Alzheimer's disease[1], as well as novel RXFP1 receptor agonists[2].

The synthesis of primary carboxamides from electron-deficient heteroaromatic carboxylic acids can be challenging due to the poor nucleophilicity of ammonia sources and the potential for decarboxylation or side reactions. This protocol details a highly efficient, self-validating methodology utilizing HATU-mediated coupling to convert 4-methoxypyrimidine-5-carboxylic acid to its corresponding primary amide, achieving reproducible yields of approximately 57% under mild conditions[3].

Mechanistic Rationale and Reaction Design

The methodology employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

  • Causality of Reagent Selection: HATU is selected over traditional carbodiimides (like EDC/DCC) because the electron-withdrawing nature of the pyrimidine ring reduces the reactivity of the carboxylic acid. HATU rapidly forms a highly reactive HOAt-ester intermediate, which is highly susceptible to nucleophilic attack.

  • Amine Source: Ammonium chloride ( NH4​Cl ) is utilized as a stable, easy-to-handle solid ammonia equivalent.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is employed in excess. Its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to deprotonate the carboxylic acid, neutralize the HCl generated from NH4​Cl , and drive the catalytic cycle of the coupling reagent[3].

ReactionMechanism Acid 4-Methoxypyrimidine- 5-carboxylic acid Deprotonation Deprotonation (DIPEA) Acid->Deprotonation Activation Activation (HATU) Deprotonation->Activation Carboxylate ActiveEster HOAt Active Ester Intermediate Activation->ActiveEster -HMPA byproduct NucleophilicAttack Nucleophilic Attack (NH3 from NH4Cl) ActiveEster->NucleophilicAttack Product 4-Methoxypyrimidine- 5-carboxamide NucleophilicAttack->Product -HOAt

Figure 1: Mechanistic pathway of the HATU-mediated amidation of 4-methoxypyrimidine-5-carboxylic acid.

Quantitative Data: Materials and Stoichiometry

The following table outlines the optimized stoichiometry for a standard 1.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Methoxypyrimidine-5-carboxylic acid154.121.0 eq154 mgStarting Material
HATU380.231.2 eq456 mgCoupling Agent
Ammonium Chloride ( NH4​Cl )53.493.0 eq160 mgAmine Source
N,N-Diisopropylethylamine (DIPEA)129.245.0 eq870 µLNon-nucleophilic Base
N,N-Dimethylformamide (DMF)73.09N/A10.0 mLSolvent (0.1 M)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls (IPCs) via LC-MS or TLC are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Carboxylate Activation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under a vacuum and backfill with inert Nitrogen ( N2​ ) gas. Causality: HATU is moisture-sensitive; ambient water can hydrolyze the active ester intermediate, reducing yield.

  • Dissolution: Add 4-methoxypyrimidine-5-carboxylic acid (154 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol) to the flask. Add anhydrous DMF (10.0 mL) and stir to create a uniform suspension.

  • Base Addition: Syringe in DIPEA (870 µL, 5.0 mmol) dropwise over 2 minutes at 20°C.

  • Active Ester Formation: Stir the reaction mixture at 20°C for 30 minutes. Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should show the complete disappearance of the starting material mass (m/z 155 [M+H]+) and the appearance of the methyl ester (m/z 169 [M+H]+), confirming successful HOAt-ester formation.

Phase 2: Amidation
  • Amine Introduction: Add solid Ammonium chloride (160 mg, 3.0 mmol) in a single portion.

  • Propagation: Seal the flask under an N2​ atmosphere and allow the mixture to stir vigorously at 20°C for 16 hours[3]. Causality: The extended reaction time at ambient temperature ensures complete conversion of the sterically hindered active ester without inducing thermal degradation of the pyrimidine core.

Phase 3: Quenching and Workup
  • Reaction Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Aqueous Washing:

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate ( NaHCO3​ , 3 x 20 mL). Causality: This removes HOAt, unreacted carboxylic acid, and water-soluble HATU byproducts.

    • Wash with 5% aqueous Lithium Chloride (LiCl) solution (2 x 20 mL). Causality: LiCl is highly effective at partitioning DMF out of the organic phase and into the aqueous phase.

    • Wash with saturated aqueous Sodium Chloride (Brine, 20 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Dichloromethane/Methanol (DCM:MeOH, 100:0 to 90:10).

  • Isolation: Pool the fractions containing the pure product (monitored by UV at 254 nm) and evaporate to yield 4-Methoxypyrimidine-5-carboxamide as a solid (approx. 57% yield)[3].

References

  • [1] RCSB Protein Data Bank. "Structure of a carboxamine compound (26) (2-{2-[(CYCLOPROPYLCARBONYL)AMINO]PYRIDIN-4-YL}-4-METHOXYPYRIMIDINE-5-CARBOXAMIDE) to GSK3b." RCSB PDB, April 08 2015.[Link]

  • [2] Google Patents. "Rxfp1 agonists." US20250011288A1, 2025.

Sources

Application

Application Note: Structural Elucidation of 4-Methoxypyrimidine-5-carboxamide using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of 4-Methoxypyrimidine-5-carboxamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 4-Methoxypyrimidine-5-carboxamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold in medicinal chemistry, unambiguous structural verification is paramount. This document outlines detailed protocols for sample preparation and NMR data acquisition. Furthermore, it presents a thorough analysis and predicted spectral data for the target molecule, grounded in fundamental NMR principles and comparative data from related structures. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. 4-Methoxypyrimidine-5-carboxamide is a substituted pyrimidine with potential applications in medicinal chemistry, making its precise structural characterization a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the connectivity and chemical environment of each atom within the molecule.[2]

This application note details the expected ¹H and ¹³C NMR spectral features of 4-Methoxypyrimidine-5-carboxamide. The causality behind the predicted chemical shifts is explained based on the electronic effects of the methoxy and carboxamide substituents on the pyrimidine ring.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol outlines the standardized procedure for preparing a sample of 4-Methoxypyrimidine-5-carboxamide for NMR analysis.[3]

Materials:

  • 4-Methoxypyrimidine-5-carboxamide (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity[5]

  • High-quality 5 mm NMR tubes[3]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Filter (e.g., glass wool plug)

Protocol:

  • Weighing: Accurately weigh the desired amount of 4-Methoxypyrimidine-5-carboxamide into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[5] DMSO-d₆ is often a good choice for polar molecules containing amide groups due to its ability to form hydrogen bonds.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Sample Height: The final sample height in the NMR tube should be between 4 and 5 cm to ensure it is within the detection region of the NMR coil.[7]

  • Capping and Labeling: Securely cap the NMR tube and clearly label it with the sample identification.

NMR Data Acquisition

The following are generalized acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[7]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-32 (adjust as needed for signal-to-noise)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K

  • Spectral Width: 0-180 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

Results and Discussion: Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methoxypyrimidine-5-carboxamide. The predictions are based on the analysis of substituent effects on the pyrimidine ring.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~8.9Singlet1HH2
2~8.7Singlet1HH6
3~7.8Broad Singlet1H-CONH₂ (one H)
4~7.5Broad Singlet1H-CONH₂ (one H)
5~4.0Singlet3H-OCH₃
Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
SignalChemical Shift (δ, ppm)Assignment
1~168C=O (Amide)
2~165C4
3~160C2
4~158C6
5~115C5
6~55-OCH₃
Spectral Interpretation

The structure and numbering of 4-Methoxypyrimidine-5-carboxamide are shown below:

Caption: Molecular structure of 4-Methoxypyrimidine-5-carboxamide.

¹H NMR Spectrum:

  • H2 and H6 Protons: The protons at the C2 and C6 positions of the pyrimidine ring are expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atoms. They will appear as singlets in the aromatic region, likely between δ 8.5 and 9.0 ppm. The electron-donating methoxy group at C4 will have a more pronounced shielding effect on the adjacent H6 proton compared to the H2 proton, thus H6 may appear slightly upfield relative to H2.

  • Amide Protons: The two protons of the carboxamide group (-CONH₂) are diastereotopic and are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond and hydrogen bonding with the solvent. Their chemical shift is highly dependent on solvent and concentration but is typically observed between δ 7.0 and 8.0 ppm in DMSO-d₆.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet further upfield, typically around δ 4.0 ppm, due to being attached to an electron-withdrawing oxygen atom.

¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is expected to be the most downfield signal, typically appearing around δ 168 ppm.

  • Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will resonate in the aromatic region. C4, being directly attached to the electronegative oxygen of the methoxy group, will be significantly deshielded and is predicted to be the most downfield of the ring carbons at approximately δ 165 ppm. C2 and C6, being adjacent to nitrogen atoms, will also be deshielded, appearing around δ 160 and 158 ppm, respectively. C5, substituted with the carboxamide group, is expected to be the most upfield of the ring carbons, at approximately δ 115 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the aliphatic region, typically around δ 55 ppm.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 4-Methoxypyrimidine-5-carboxamide using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR C13_NMR Acquire ¹³C NMR transfer->C13_NMR analyze_H1 Analyze ¹H Spectrum (Shifts, Integration, Multiplicity) H1_NMR->analyze_H1 analyze_C13 Analyze ¹³C Spectrum (Chemical Shifts) C13_NMR->analyze_C13 assign Assign Signals to Molecular Structure analyze_H1->assign analyze_C13->assign confirm Confirm Structure of 4-Methoxypyrimidine-5-carboxamide assign->confirm

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for the Quantification of 4-Methoxypyrimidine-5-carboxamide in Biological Matrices

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS Executive Summary 4-Methoxypyrimidine-5-carboxamide (MW: 153.14 g/...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human Plasma Analytical Platform: UHPLC-ESI-MS/MS

Executive Summary

4-Methoxypyrimidine-5-carboxamide (MW: 153.14 g/mol ) is a critical structural motif found in numerous pharmacologically active molecules, including potent GSK-3β inhibitors and other targeted therapeutics [1]. Due to its high polarity and basicity, quantifying this small molecule in complex biological matrices presents significant bioanalytical challenges, primarily poor chromatographic retention on standard reversed-phase (RP) columns and severe matrix-induced ion suppression.

This application note details a field-proven, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC), this method ensures robust retention, exceptional cleanup, and compliance with the FDA 2018 Bioanalytical Method Validation Guidance [2].

Method Development Rationale: The Causality of Experimental Design

To build a trustworthy and robust assay, every step of the analytical workflow must be logically justified by the physicochemical properties of the analyte.

Mass Spectrometry Optimization (ESI+)

The pyrimidine ring contains two nitrogen atoms that, alongside the carboxamide group, readily accept protons in an acidic environment. Therefore, Electrospray Ionization in positive mode (ESI+) is the logical choice. Full-scan MS reveals a stable protonated precursor ion [M+H]+ at m/z 154.1. Upon collision-induced dissociation (CID), the primary fragmentation pathway is the loss of ammonia ( NH3​ , 17 Da) from the carboxamide moiety, yielding a highly abundant and stable product ion at m/z 137.1.

Chromatographic Strategy: Why HILIC over Reversed-Phase?

Standard C18 columns fail to adequately retain highly polar pyrimidine derivatives. When an analyte elutes near the void volume ( t0​ ), it co-elutes with endogenous salts and phospholipids, leading to catastrophic ion suppression. The Solution: HILIC chromatography. Utilizing an Amide-bonded stationary phase with a highly organic mobile phase forces the polar 4-Methoxypyrimidine-5-carboxamide to partition into the water-enriched layer on the silica surface, significantly increasing retention time ( k′>2 ) and moving the analyte away from the suppression zone [3].

Sample Preparation: Overcoming Matrix Effects

Protein precipitation (PPT) is insufficient for this analyte, as it leaves behind phospholipids that disrupt HILIC partitioning. Because the pyrimidine ring is basic, it can be protonated at low pH. Mixed-Mode Cation Exchange (MCX) SPE exploits this by trapping the protonated analyte via strong ionic interactions with sulfonic acid groups on the sorbent. This allows for aggressive washing with 100% methanol to remove neutral and acidic lipids before eluting the target with a basic organic solvent.

LCMS_Method_Dev Analyte 4-Methoxypyrimidine- 5-carboxamide (Target Analyte) MS MS/MS Optimization ESI+ Mode Select MRM Transitions Analyte->MS LC Chromatography HILIC Column Mitigate Matrix Effects MS->LC Prep Sample Preparation Mixed-Mode Cation Exchange (MCX) LC->Prep Valid Method Validation FDA 2018 Guidelines Prep->Valid

Caption: Logical workflow for LC-MS/MS method development of polar pyrimidine derivatives.

Step-by-Step Experimental Protocols

Reagents and Materials
  • Analytical Standards: 4-Methoxypyrimidine-5-carboxamide (Reference Standard, >99% purity) and an appropriate stable isotope-labeled internal standard (SIL-IS), e.g., 13C3​ -labeled analog.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), Formic Acid (FA), and Ammonium Acetate ( NH4​OAc ).

  • SPE Cartridges: Oasis MCX 96-well plate (30 µm, 30 mg/well).

  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

Solid Phase Extraction (SPE) Workflow

This protocol acts as a self-validating cleanup system; if recovery drops, the pH of the loading or elution steps is immediately implicated.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Working IS solution (500 ng/mL). Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate the pyrimidine ring. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of MeOH through the MCX plate, followed by 1.0 mL of LC-MS grade H2​O . (Do not let the sorbent dry).

  • Loading: Load the entire pre-treated sample (210 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1.0 mL of 2% Formic Acid in H2​O (removes aqueous-soluble salts).

    • Wash 2: 1.0 mL of 100% MeOH (removes phospholipids and neutral organics while the analyte remains ionically bound).

  • Elution: Elute the analyte into a clean collection plate using 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The basic pH neutralizes the analyte, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% ACN / 10% 10mM NH4​OAc ).

SPE_Protocol Step1 1. Sample Pre-treatment 100 µL Plasma + IS + 100 µL 2% HCOOH Step3 3. Sample Loading Apply acidified sample to MCX Step1->Step3 Step2 2. Cartridge Conditioning 1 mL MeOH, then 1 mL H2O Step2->Step3 Step4 4. Washing Steps 1 mL 2% HCOOH in H2O 1 mL MeOH Step3->Step4 Step5 5. Elution 1 mL 5% NH4OH in MeOH Step4->Step5 Step6 6. Reconstitution Evaporate to dryness, reconstitute in Mobile Phase Step5->Step6

Caption: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow.

Instrumental Conditions & Data Presentation

Mass Spectrometry Parameters

Instrument: Sciex API 5500 or equivalent Triple Quadrupole.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
4-Methoxy-P-5-C 154.1137.1506025Quantifier (Loss of NH3​ )
4-Methoxy-P-5-C 154.1110.1506035Qualifier (Loss of CONH2​ )
SIL-IS 157.1140.1506025Internal Standard
HILIC Chromatographic Gradient
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted)

  • Mobile Phase B: 100% Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2.0 µL

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.0010.090.0Initial
0.5010.090.0Isocratic hold
2.5040.060.0Linear gradient
3.0040.060.0High aqueous wash
3.1010.090.0Return to initial
5.0010.090.0Re-equilibration

(Note: In HILIC mode, the gradient runs from high organic to high aqueous. The strong solvent is water.)

Method Validation Summary

The method must be validated according to the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [2]. A self-validating system requires the inclusion of System Suitability Tests (SST) prior to every run, ensuring instrument performance before committing valuable clinical samples.

Validation Acceptance Criteria:

  • Calibration Curve: 1.0 ng/mL (LLOQ) to 1000 ng/mL. Linear regression ( 1/x2 weighting), R2≥0.995 .

  • Accuracy & Precision: ≤15% CV for all Quality Control (QC) levels; ≤20% CV at the LLOQ.

Table 3: Representative Validation Data for 4-Methoxypyrimidine-5-carboxamide

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)Matrix Effect (%)Extraction Recovery (%)
LLOQ 1.012.4+8.595.288.4
Low QC 3.06.8+4.298.190.1
Mid QC 400.04.1-2.1101.592.5
High QC 800.03.5-1.5100.891.8

Interpretation: The data demonstrates that the MCX SPE extraction effectively eliminates matrix suppression (Matrix Effect ~100%), while providing excellent recovery (>88%) across the entire dynamic range.

References

  • RCSB Protein Data Bank. "Structure of a carboxamine compound to GSK3b." (2015). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register Notice of Availability (2018). Available at:[Link]

  • Food Chemistry. "LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification." Volume 348, Article 129076 (2021). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methoxypyrimidine-5-Carboxamide Synthesis

Welcome to the Technical Support Center for pyrimidine scaffold optimization. Synthesizing 4-methoxypyrimidine-5-carboxamides presents unique challenges due to the highly electron-deficient nature of the pyrimidine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrimidine scaffold optimization. Synthesizing 4-methoxypyrimidine-5-carboxamides presents unique challenges due to the highly electron-deficient nature of the pyrimidine ring and the lability of the 4-methoxy group. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield, reproducible syntheses.

Diagnostic FAQ & Troubleshooting

Q1: Why is my amidation yield of 4-methoxypyrimidine-5-carboxylic acid stalling below 50% despite full consumption of the starting material? Mechanistic Causality: This is a classic symptom of competitive side-reaction pathways during uronium-based coupling. The electron-withdrawing pyrimidine ring makes the 5-carboxylic acid less nucleophilic toward the coupling reagent. While strong activators like HATU are required, if the target amine is sterically hindered or added too late, the active HOAt ester reacts with excess DIPEA or the uronium salt itself, forming unreactive guanidinium byproducts. Literature protocols often report yields around 48.6% when reactions are left for extended periods (e.g., 72 hours) without strict kinetic control over the activation step [1]. Actionable Fix: Implement a strict 10-minute pre-activation at 0 °C before introducing the amine to ensure quantitative formation of the active ester before side reactions can occur [2].

Q2: I attempted to form the acid chloride using SOCl₂ to improve amidation yields, but I isolated a highly polar, water-soluble byproduct. What happened? Mechanistic Causality: You have inadvertently synthesized 4-hydroxypyrimidine-5-carboxamide (the pyrimidin-4(3H)-one tautomer). The 4-methoxy group on a pyrimidine ring acts as a vinylogous ester. The HCl gas generated during acid chloride formation rapidly cleaves the methyl ether at elevated temperatures. Actionable Fix: Avoid harsh halogenating agents. Direct coupling with HATU or T3P is vastly superior for this scaffold. If an acid chloride is absolutely necessary, use Ghosez's reagent under strictly neutral conditions.

Q3: During the alternative SNAr route (reacting 4-chloropyrimidine-5-carboxamide with NaOMe), I observe significant degradation and poor mass recovery. Why? Mechanistic Causality: The 5-carboxamide group strongly activates the 4-position for nucleophilic aromatic substitution (SNAr), but it introduces two liabilities: (1) The primary amide nitrogen can act as a competing nucleophile if deprotonated, leading to intermolecular dimerization, and (2) the strong methoxide base can hydrolyze the amide back to the carboxylic acid. Steric crowding in the transition state of pyrimidine carboxamides often exacerbates these side reactions [3]. Actionable Fix: Maintain the reaction strictly at 0 °C, use exactly 1.05 equivalents of freshly titrated NaOMe, and quench with a buffered solution (pH 7) rather than a strong acid.

Reagent Optimization & Yield Data

Selecting the correct coupling environment is critical to preventing the demethylation and guanidinylation side reactions described above.

Coupling SystemBaseSolventTemp ProfileTypical YieldMechanistic Liability
HATU DIPEADMF0 °C → RT48–80%Guanidinylation of hindered amines if pre-activation is too long [1].
EDC / HOBt NMMDCM / DMFRT30–50%Slow activation; incomplete conversion of the electron-poor acid.
T3P (50% in EtOAc) Et₃NEtOAc60 °C60–75%Requires heating; risk of thermal ether cleavage if the system becomes acidic.
SOCl₂ / DMF (cat.) NoneToluene80 °C< 10%Complete demethylation to 4-hydroxypyrimidine.

Mechanistic Workflows

RouteOptimization A 4-Methoxypyrimidine- 5-carboxylic acid B HATU / DIPEA Activation (0°C, 10 min) A->B + Coupling Reagent C Active HOAt Ester (IPC: LC-MS [M+H]+ check) B->C Rapid Conversion D Amine Addition (RT, 2-72 hrs) C->D Nucleophilic Attack F Guanidinium Byproduct (If amine delayed) C->F Excess HATU Side Reaction E 4-Methoxypyrimidine- 5-carboxamide D->E Desired Pathway

Fig 1: Mechanistic workflow and IPC checkpoints for HATU-mediated amidation.

SNArPathway Start 4-Chloro-pyrimidine- 5-carboxamide Reagent NaOMe / MeOH (Strictly 0°C) Start->Reagent Meisenheimer Meisenheimer Intermediate Reagent->Meisenheimer Nucleophilic Attack Side Amide Hydrolysis Byproduct Reagent->Side T > 0°C or Excess Base Product 4-Methoxy-pyrimidine- 5-carboxamide Meisenheimer->Product Cl- Elimination

Fig 2: SNAr pathway for 4-methoxypyrimidine-5-carboxamide highlighting thermal degradation risks.

Self-Validating Standard Operating Procedure (SOP)

Methodology: HATU-Mediated Amidation of 4-Methoxypyrimidine-5-carboxylic acid This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) checkpoint is satisfied.

Scale: 1.0 mmol

Step 1: Substrate Solvation & Basification

  • Action: Dissolve 4-methoxypyrimidine-5-carboxylic acid (154 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M) under an inert N₂ atmosphere. Cool the reaction flask to 0 °C using an ice bath. Add DIPEA (522 µL, 3.0 eq) dropwise.

  • Validation Checkpoint 1: The solution must remain clear or slightly pale. If the solution turns bright yellow or orange prior to HATU addition, your DMF is contaminated with dimethylamine (a degradation product of DMF), which will prematurely consume your active ester. Discard and use fresh anhydrous DMF.

Step 2: Kinetic Activation

  • Action: Add HATU (418 mg, 1.1 eq) portion-wise over 2 minutes to the 0 °C solution. Stir strictly for 10 minutes at 0 °C [2].

  • Validation Checkpoint 2: Withdraw a 5 µL aliquot, quench it into 100 µL of HPLC-grade Methanol, and inject it into the LC-MS. You must observe the mass of the methyl ester (formed instantly from the active HOAt ester reacting with MeOH) or the HOAt ester itself. If unreacted carboxylic acid remains >10%, add an additional 0.1 eq of HATU and wait 5 minutes.

Step 3: Nucleophilic Amidation

  • Action: Add the target amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 72 hours, depending on the steric bulk of the amine [1].

  • Validation Checkpoint 3: Monitor the reaction via TLC (EtOAc/Hexane or DCM/MeOH). The product spot will be highly UV-active at 254 nm. The reaction is complete when the HOAt active ester spot is fully consumed.

Step 4: pH-Controlled Workup

  • Action: Dilute the reaction mixture with EtOAc (20 mL). Wash the organic layer with a pH 7.0 phosphate buffer (3 × 10 mL), followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 4: Check the aqueous buffer layer under a UV lamp (254 nm) before discarding. If the product is detected in the aqueous layer, the pH has drifted outside the stable window (pH 6–8), causing protonation of the pyrimidine or deprotonation of the amide. Adjust the aqueous layer back to pH 7.0 and back-extract with EtOAc.

References

  • Title: Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of GPR6 (WO2018183145A1)
  • Title: Small molecule modulators of glucocerebrosidase activity and uses thereof (US20240246952A1)
  • Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of 4-Methoxypyrimidine-5-carboxamide Reference Standards

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. The purity of a reference standard, such as 4-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. The purity of a reference standard, such as 4-Methoxypyrimidine-5-carboxamide, a key heterocyclic compound in medicinal chemistry, directly impacts the accuracy of analytical methods and the quality of pharmaceutical products.[1][2] This guide provides an in-depth comparison of analytical methodologies for validating the purity of 4-Methoxypyrimidine-5-carboxamide reference standards, grounded in scientific principles and practical application.

The validation of a reference standard is a multi-faceted process that necessitates the use of orthogonal analytical techniques—methods that rely on different scientific principles—to provide a comprehensive purity profile.[3][4] This approach ensures that all potential impurities, including organic, inorganic, and residual solvents, are identified and quantified.[5][6]

The Orthogonal Approach to Purity Validation

A robust purity assessment of a 4-Methoxypyrimidine-5-carboxamide reference standard should not rely on a single technique. Instead, a combination of chromatographic, spectroscopic, and thermal analysis methods provides a self-validating system, enhancing the trustworthiness of the final purity value.

dot graph TD; A[Purity Validation of 4-Methoxypyrimidine-5-carboxamide] --> B{Orthogonal Methods}; B --> C[Chromatographic Techniques]; B --> D[Spectroscopic Techniques]; B --> E[Thermal Analysis]; C --> C1[HPLC-UV]; C --> C2[LC-MS]; D --> D1[qNMR]; D --> D2[FT-IR]; E --> E1[DSC]; E --> E2[TGA];

subgraph Legend direction LR subgraph "Node Colors" direction LR Start[Start] Process{Process} Technique[Technique] end end

style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C1 fill:#F1F3F4,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style C2 fill:#F1F3F4,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style D1 fill:#F1F3F4,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style D2 fill:#F1F3F4,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style E1 fill:#F1F3F4,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style E2 fill:#F1F3F4,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style Legend fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style Start fill:#F1F3F4,stroke:#202124,stroke-width:1px,fontcolor:#202124 style Process fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style Technique fill:#EA4335,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF

end

Caption: Orthogonal approach to purity validation.

Chromatographic Techniques: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical purity analysis due to its high resolution and robustness.[7][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] A UV detector measures the absorbance of the eluting compounds, allowing for quantification.

Experimental Protocol:

  • Method Development: A reverse-phase C18 column is typically suitable for a polar compound like 4-Methoxypyrimidine-5-carboxamide. The mobile phase is optimized, often a gradient of water (with an additive like formic acid or ammonium acetate for better peak shape) and a polar organic solvent like acetonitrile or methanol.

  • Sample Preparation: Accurately weigh and dissolve the 4-Methoxypyrimidine-5-carboxamide reference standard in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.

  • Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected in the chromatogram.

Causality Behind Choices: The choice of a C18 column is based on the polar nature of the analyte, allowing for good retention and separation from non-polar impurities. A gradient elution is often necessary to separate impurities with a wide range of polarities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, which identifies compounds based on their mass-to-charge ratio.[9][10][11] This is particularly valuable for identifying unknown impurities.[9][11]

Experimental Protocol:

  • LC Separation: Utilize an HPLC method similar to the one described for HPLC-UV.

  • MS Detection: The eluent from the HPLC is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like 4-Methoxypyrimidine-5-carboxamide.

  • Data Analysis: The mass spectrometer provides the molecular weight of the main compound and any impurities, aiding in their structural elucidation. High-resolution mass spectrometry (HRMS) can provide elemental composition, further confirming impurity identities.[9][12]

Trustworthiness: The combination of retention time data from HPLC and mass data from MS provides a high degree of confidence in the identification of impurities.[4]

Spectroscopic Techniques: Unveiling Molecular Structure and Quantity

Spectroscopic methods provide crucial information about the molecular structure and can be used for absolute quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method where the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.[13][14][15] This allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of the 4-Methoxypyrimidine-5-carboxamide reference standard and a high-purity internal standard (e.g., maleic acid) into an NMR tube.[14] Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Expertise & Experience: The selection of a suitable internal standard is critical. It should have a simple spectrum with signals that do not overlap with those of the analyte.[13] The choice of a deuterated solvent that fully dissolves both the analyte and the standard is also essential.[13]

dot graph TD; A[qNMR Purity Determination] --> B{Sample Preparation}; B --> B1[Accurately weigh analyte]; B --> B2[Accurately weigh internal standard]; B --> B3[Dissolve in deuterated solvent]; B --> C{Data Acquisition}; C --> C1[Acquire ¹H NMR spectrum]; C1 --> D{Data Analysis}; D --> D1[Integrate analyte and standard signals]; D1 --> E[Calculate purity];

subgraph Legend direction LR subgraph "Node Colors" direction LR Start[Start] Process{Process} Step[Step] Output[Output] end end

style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B1 fill:#F1F3F4,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style B2 fill:#F1F3F4,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style B3 fill:#F1F3F4,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C1 fill:#F1F3F4,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D1 fill:#F1F3F4,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style Legend fill:#FFFFFF,stroke:#5F6368,stroke-width:1px style Start fill:#F1F3F4,stroke:#202124,stroke-width:1px,fontcolor:#202124 style Process fill:#4285F4,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF style Step fill:#F1F3F4,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style Output fill:#34A853,stroke:#FFFFFF,stroke-width:1px,fontcolor:#FFFFFF

end

Caption: Workflow for qNMR purity determination.

Thermal Analysis: Assessing Thermal Stability and Purity

Thermal analysis techniques provide information on the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] For a highly pure crystalline substance, the melting endotherm is sharp. Impurities broaden the melting peak and lower the melting point, which can be used to determine purity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the 4-Methoxypyrimidine-5-carboxamide reference standard into a DSC pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) through its melting point.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

Authoritative Grounding: The European Pharmacopoeia (Ph. Eur.) recognizes DSC as a method for purity determination.[18]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature.[16][17] It is primarily used to determine the content of volatile impurities, such as water and residual solvents.[18]

Experimental Protocol:

  • Sample Preparation: Place a known amount of the reference standard into a TGA pan.

  • Analysis: Heat the sample at a controlled rate in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The mass loss at different temperatures corresponds to the amount of volatile components.

Comparison of Analytical Methods

Analytical Method Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning between stationary and mobile phases.[7]Purity (as % area), presence of related substance impurities.High resolution, robust, widely available.[7]Requires a reference standard for quantification, may not separate all co-eluting impurities.[7]
LC-MS Separation by HPLC followed by mass-to-charge ratio determination.[9]Molecular weight confirmation of the main peak and impurities, impurity profiling.[7]High sensitivity and specificity for impurity identification.[11]Quantitative analysis can be complex.
qNMR Signal intensity is directly proportional to the number of nuclei.[13][14]Absolute purity, structural confirmation, quantification of impurities without a specific reference standard for each.[7][14]Primary analytical method, non-destructive, highly specific.[14][19]Lower sensitivity than HPLC, requires a high-purity internal standard.[7]
DSC Measures heat flow during thermal transitions.[16][17]Purity of crystalline substances, melting point.Small sample size, rapid analysis.Only applicable to crystalline and thermally stable compounds that do not decompose upon melting.
TGA Measures mass change as a function of temperature.[16][17]Content of volatile impurities (water, residual solvents).Accurate determination of volatile content.Does not provide information on non-volatile impurities.

Conclusion: A Holistic Approach to Ensuring Purity

Validating the purity of a 4-Methoxypyrimidine-5-carboxamide reference standard requires a comprehensive and orthogonal approach. While HPLC-UV is a fundamental technique for routine purity checks, it should be complemented by methods that provide absolute quantification and structural information, such as qNMR and LC-MS. Thermal analysis techniques like DSC and TGA are essential for assessing the presence of non-chromophoric and volatile impurities. By integrating these diverse analytical techniques, researchers can establish a highly reliable and well-characterized reference standard, which is indispensable for ensuring the quality and safety of pharmaceutical products. This multi-pronged strategy aligns with the stringent requirements of regulatory bodies like the FDA and EMA and upholds the principles of scientific integrity.[20][21]

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Quantitative NMR Assays (qNMR) - Bruker. Bruker. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30). ResolveMass Laboratories Inc.[Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October 15). PubMed. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. [Link]

  • Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. (2025, December 10). Lab Manager. [Link]

  • Quantitative 31 P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). J-Stage. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. [Link]

  • Pharmacopoeial Standards: USP vs. EP vs. JP. (2025, June 19). MASI Longevity Science. [Link]

  • Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. PMC. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates. [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters. [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • Analytical Method Validation for Biopharmaceuticals. (2012, November 7). IntechOpen. [Link]

  • Reference Standards in the Pharmaceutical Industry. (2024, January 30). MRIGlobal. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry. [Link]

  • Thermal Analysis Instruments (DSC, TGA). (2025, September 17). ResolveMass Laboratories Inc.[Link]

  • Thermal Analysis of Dental Materials : A Review. (2023, January 31). ResearchGate. [Link]

  • Characterization of a Reference Standard for Qualification of Differential Scanning Calorimetry Intended for Purity Determination in Certification of Pharmaceutical. PharmaInfo. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • STA or DSC and TGA – is Combination the Key?. (2021, December 12). NETZSCH Analyzing & Testing. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Focus America. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. [Link]

  • Recent trends in impurity profiling of pharmaceutical products. metfop. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022, May 21). MDPI. [Link]

  • Supplementary Data. Growing Science. [Link]

  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025, July 2). Open Research@CSIR-NIScPR. [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. ORCA – Online Research @ Cardiff. [Link]

Sources

Comparative

The Pyrimidine-5-Carboxamide Scaffold: A Guide to Navigating Cross-Reactivity and Optimizing Selectivity

For researchers and drug development professionals, the pyrimidine-5-carboxamide scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential as modulators of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrimidine-5-carboxamide scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential as modulators of various biological targets, particularly protein kinases. However, the path from a promising hit to a selective clinical candidate is fraught with the challenge of off-target effects. This guide provides an in-depth analysis of the cross-reactivity and selectivity profiles of pyrimidine-5-carboxamide derivatives, offering a framework for their evaluation and optimization. We will delve into the structural nuances that govern target engagement and explore the state-of-the-art experimental methodologies crucial for a comprehensive assessment.

The Double-Edged Sword: Potency and Promiscuity of the Pyrimidine Core

The pyrimidine ring, particularly when substituted with amine and carboxamide moieties, is adept at forming hydrogen bonds with the hinge region of protein kinases, a key interaction for potent inhibition. This has led to the development of numerous kinase inhibitors based on this scaffold. For instance, derivatives like 2,4-diaminopyrimidine-5-carboxamides have been explored as highly selective inhibitors of Sky kinase, a receptor tyrosine kinase involved in platelet aggregation.[1][2] Similarly, the 4-amino-pyrrolopyridine-5-carboxamide scaffold has been designed to achieve selectivity for Janus kinase 1 (JAK1) over the closely related JAK2.[3]

However, the very features that confer potency can also lead to promiscuity. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome, which comprises over 500 members.[4][5] Consequently, a compound designed against one kinase may inadvertently inhibit several others, leading to unforeseen biological effects and potential toxicity. This underscores the criticality of early and comprehensive selectivity profiling.

Designing for Selectivity: Beyond the Hinge Interaction

Achieving selectivity requires exploiting subtle differences in the kinase ATP-binding sites. While the hinge-binding motif provides a strong anchor, substituents on the pyrimidine-5-carboxamide core can be modified to interact with less conserved regions.

For example, in the development of Sky kinase inhibitors, it was found that 2-aminobenzyl analogs that occupy a specific subpocket (the Ala571 subpocket) exhibited excellent kinase selectivity, whereas 2-aminophenethyl analogs with a different spatial arrangement showed more moderate selectivity.[1] This highlights how seemingly minor structural changes can dramatically alter the selectivity profile.

The following diagram illustrates the general principle of targeting unique subpockets to enhance kinase inhibitor selectivity.

G cluster_0 Kinase ATP Binding Site hinge Hinge Region (Conserved) subpocket Adjacent Subpocket (Variable) gatekeeper Gatekeeper Residue inhibitor Pyrimidine-5-Carboxamide Inhibitor core Pyrimidine Core sidechain Selectivity-Determining Side Chain core->hinge Potency Anchor sidechain->subpocket Selectivity Interaction

Caption: Targeting variable subpockets for kinase selectivity.

Experimental Assessment of Selectivity and Cross-Reactivity

A robust evaluation of a compound's selectivity is non-negotiable. Several orthogonal experimental approaches should be employed to build a comprehensive profile.

Kinome-Wide Profiling: A Broad View of the Target Landscape

Large-scale kinase panels are the gold standard for assessing selectivity. These assays measure the inhibitory activity of a compound against hundreds of kinases simultaneously.[4][6]

Common Platforms:

  • Biochemical Assays: These in vitro assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.[7] Examples include:

    • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[8]

    • LANCE® Ultra Kinase Assays: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[9]

  • Binding Assays: These assays directly measure the binding affinity of a compound to a panel of kinases. The KINOMEscan™ platform, a competition binding assay, is a widely used example.[10]

Data Presentation:

The results from kinome profiling are often presented as a "selectivity tree" or in a tabular format, highlighting the kinases that are inhibited at a certain concentration.

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target (e.g., SKY) 98% 15
Off-Target 1 (e.g., FMS)75%250
Off-Target 2 (e.g., KIT)52%1200
Off-Target 3 (e.g., FLT3)15%>10000
...and 400+ other kinases<10%>10000
Cellular Target Engagement: Confirming Interaction in a Biological Context

While biochemical assays are powerful, they do not always reflect a compound's behavior in a cellular environment. Cellular target engagement assays are crucial for confirming that a compound interacts with its intended target in living cells.

The Cellular Thermal Shift Assay (CETSA®):

CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[11][12] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[13][14]

Experimental Workflow:

  • Treatment: Cells are treated with the compound of interest or a vehicle control.

  • Heating: The cells are heated to a range of temperatures.

  • Lysis: The cells are lysed, and insoluble, aggregated proteins are separated from the soluble fraction.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other immunoassays.

A positive target engagement is indicated by a shift in the melting curve of the protein to a higher temperature in the presence of the compound.[15]

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Case Study: A Hypothetical 4-Methoxypyrimidine-5-carboxamide

While specific data for 4-methoxypyrimidine-5-carboxamide is not extensively published, we can hypothesize its evaluation based on related structures. Let's assume it was designed as an inhibitor of Aurora Kinase B, a key regulator of mitosis.

A Phased Approach to Selectivity Profiling:

  • Initial Kinase Panel: The compound would first be screened against a panel of ~50-100 kinases at a single high concentration (e.g., 10 µM) to identify initial off-targets.

  • Dose-Response Analysis: For any kinases showing significant inhibition, IC50 values would be determined through dose-response experiments to quantify the potency of off-target interactions.

  • Full Kinome Scan: To gain a comprehensive understanding of its selectivity, the compound would be subjected to a broad kinome scan (e.g., KINOMEscan™ with over 400 kinases).

  • Cellular Target Engagement: CETSA would be performed in a relevant cancer cell line to confirm that the compound engages with Aurora Kinase B in a cellular context.

  • Phenotypic Assays: Cellular assays would be conducted to correlate target engagement with a functional outcome, such as cell cycle arrest or apoptosis.

This multi-pronged approach provides a high degree of confidence in the compound's selectivity profile and its potential for further development.

Conclusion: A Roadmap to Selective Therapeutics

The pyrimidine-5-carboxamide scaffold is a versatile and potent starting point for the design of targeted therapies. However, its inherent potential for cross-reactivity necessitates a rigorous and multi-faceted approach to selectivity profiling. By combining broad-panel biochemical or binding assays with cellular target engagement studies, researchers can gain a comprehensive understanding of a compound's interaction landscape. This detailed knowledge is paramount for interpreting biological data, anticipating potential off-target effects, and ultimately, for the successful development of safe and effective medicines. The strategic modification of the scaffold to exploit unique features of the target's binding site remains a key strategy for transforming a promiscuous hit into a highly selective drug candidate.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ACS Chemical Biology. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Almqvist, H., et al. (2016). CETSA opens the door to intracellular target engagement studies. Nature Reviews Drug Discovery. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Frontiers in Pharmacology. (2023). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • Shin, H., et al. (2014). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Master Guide: 4-Methoxypyrimidine-5-carboxamide

Executive Summary As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 4-Methoxypyrimidine-5-carboxamide requires more than procedural compliance—it demands a mechani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 4-Methoxypyrimidine-5-carboxamide requires more than procedural compliance—it demands a mechanistic understanding of the chemical's behavior. Widely utilized in the synthesis of advanced therapeutics, including GPR6 modulators for central nervous system (CNS) disorders[1], this pyrimidine derivative presents unique logistical and safety challenges. This guide provides a self-validating, step-by-step operational framework for its safe handling, segregation, and disposal.

Chemical Profiling & Mechanistic Toxicology

Before handling or disposing of any chemical, we must understand its physicochemical profile. The presence of a pyrimidine ring coupled with a carboxamide group means this compound is highly nitrogen-rich.

Table 1: Quantitative Data & Physicochemical Profile

ParameterSpecification / Data
Chemical Name 4-Methoxypyrimidine-5-carboxamide
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant, Toxic Combustion Byproducts (NOx, HCN)
Environmental Hazard Non-biodegradable; Aquatic toxicity risk
Recommended Solvents DMSO, DMF, Methanol (for synthetic applications)

Causality of Risks (The "Why"): Why do we treat this compound with elevated caution during disposal? The high nitrogen content in its molecular framework dictates its thermal decomposition pathway. Under extreme heat or incomplete combustion, it does not simply yield CO2​ and water; it releases highly toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN)[2]. Furthermore, its synthetic utility means it is often dissolved in aggressive organic solvents (like DMF or DMSO), which act as carriers that can rapidly transport the solute through dermal barriers.

Proper Disposal Procedures (Standard Operating Protocol)

Disposal is not merely throwing waste into a bin; it is a self-validating system of segregation and destruction. Drain disposal is strictly prohibited, as these compounds can persist in aquatic ecosystems and disrupt local biomes[3].

WasteWorkflow A 4-Methoxypyrimidine- 5-carboxamide Waste B Solid Waste (Vials, PPE, Powders) A->B Solid Residues C Liquid Waste (Solvent Mixtures) A->C Dissolved F High-Temp Incineration with NOx Scrubbers B->F D Halogenated (e.g., DCM) C->D Contains Halogens E Non-Halogenated (e.g., DMSO, MeOH) C->E Halogen-Free D->F E->F

Waste segregation and incineration workflow for pyrimidine derivatives.

Step-by-Step Disposal Methodology:

Step 1: Segregation at the Source

  • Action: Separate waste into solid (contaminated PPE, empty vials, residual powder) and liquid streams.

  • Causality: Liquid organic solvents require different incineration temperatures and feed rates than solid plastics or glass. Mixing them can cause incomplete combustion of the solid matrix, leading to the release of toxic intermediates.

Step 2: Liquid Waste Categorization

  • Action: Classify the liquid waste as Halogenated or Non-Halogenated based on the solvent used to dissolve the 4-Methoxypyrimidine-5-carboxamide.

  • Causality: Halogenated solvents (e.g., Dichloromethane) require specialized incineration to prevent the formation of highly toxic dioxins.

Step 3: Containment & Labeling

  • Action: Store waste in high-density polyethylene (HDPE) containers. Label clearly as "Hazardous Organic Waste - Contains Nitrogenous Heterocycles."

  • Validation: Visually inspect the container for swelling. Ensure caps are securely fastened but vented if gas-generating cross-reactions are suspected.

Step 4: Final Destruction (High-Temperature Incineration)

  • Action: Transfer the segregated containers to Environmental Health & Safety (EHS) for high-temperature incineration equipped with NOx scrubbers.

  • Causality: As established, the nitrogen-rich pyrimidine core will generate toxic NOx gases upon combustion. Wet scrubbers neutralize these acidic gases before atmospheric release, ensuring environmental compliance.

Emergency Spill Response & Containment

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure.

SpillResponse S1 1. Isolate & Ventilate S2 2. Don PPE (Nitrile, N95) S1->S2 S3 3. Contain (Sand/Vermiculite) S2->S3 S4 4. Collect (Spark-proof) S3->S4 S5 5. Decontaminate & Label S4->S5

Step-by-step emergency spill response and containment protocol.

Step-by-Step Spill Response Methodology:

Step 1: Isolation & Assessment

  • Action: Evacuate the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential airborne particulates.

Step 2: PPE Donning

  • Action: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and double nitrile gloves.

Step 3: Containment

  • Action: For solid spills, do not dry sweep. For liquid solutions, surround the spill with an inert absorbent like vermiculite or dry sand to prevent spread[3].

  • Causality: Sweeping dry powder directly can aerosolize the compound, leading to severe inhalation exposure.

Step 4: Collection

  • Action: Use spark-proof tools to scoop the absorbed material or dampened powder into a sealable, hazardous waste container[3].

  • Causality: Fine organic powders can form explosive dust-air mixtures. Spark-proof tools eliminate mechanical ignition sources.

Step 5: Decontamination & Validation

  • Action: Wash the spill surface with an appropriate solvent (e.g., methanol), followed by a thorough wash with soap and water.

  • Validation: Visually inspect the area under bright light for residual crystalline sheen to validate complete decontamination.

References
  • GHS 11 (Rev.11)
  • Cas 84923-18-2,5-Pyrimidinecarboxamide, 2-amino-N-(8-(p-fluorobenzyl)-3-beta-nortropa nyl)
  • Source: google.com (Google Patents)

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methoxypyrimidine-5-carboxamide

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Methoxypyrimidine-5-carboxamide. In the absence of a specific Safety Data Sheet (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-Methoxypyrimidine-5-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of related pyrimidine and carboxamide derivatives is mandated. This document outlines the necessary personal protective equipment (PPE), procedural workflows, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment: A Proactive Stance on Safety

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][10][11]

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[12][13] The following are the minimum PPE requirements for handling 4-Methoxypyrimidine-5-carboxamide.

Eye and Face Protection
  • Rationale: To prevent contact with chemical splashes, powders, or vapors that can cause serious eye irritation or damage.[8][14]

  • Required PPE:

    • Chemical Splash Goggles: These are mandatory and must be worn at all times in the laboratory where chemicals are handled.[10][15] They should offer a complete seal around the eyes.

    • Face Shield: A face shield must be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities of the material.[4][16]

Hand Protection
  • Rationale: To protect the skin from direct contact with the chemical, which could cause irritation or be absorbed through the skin.[14]

  • Required PPE:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling pyrimidine derivatives.[4][10] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[15]

    • Double Gloving: For procedures involving larger quantities or prolonged handling, wearing two pairs of gloves is a recommended best practice.

    • Glove Protocol: Gloves should be removed promptly after handling the chemical, and hands should be washed thoroughly.[9] Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards with contaminated gloves.[16]

Body Protection
  • Rationale: To protect the skin and personal clothing from contamination.

  • Required PPE:

    • Laboratory Coat: A lab coat, preferably one that is flame-resistant, should be worn and fully buttoned.[4][10]

    • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in a laboratory setting to protect exposed skin.[15][17]

Respiratory Protection
  • Rationale: To prevent the inhalation of the chemical powder or potential vapors, especially when handling outside of a fume hood or during large-scale operations.

  • Required PPE:

    • NIOSH-Approved Respirator: If there is a risk of generating dust or aerosols, and engineering controls like a fume hood are not sufficient, a NIOSH-approved respirator is required.[11][14] The type of respirator should be selected based on a formal risk assessment, and users must be properly fit-tested and trained.[17]

PPE Workflow: A Systematic Approach to Safety

Adhering to a strict protocol for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Caption: A generalized workflow for the safe donning and doffing of PPE.

Scenario-Based PPE Recommendations

The level of PPE required can vary based on the specific task being performed. The following table provides guidance for common laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatRecommended (in fume hood or with local exhaust ventilation)
Preparing Solutions Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatRecommended (in fume hood)
Running Reactions Safety GogglesNitrile or Neoprene GlovesLab CoatAs needed based on ventilation
Handling Spills Safety Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesLab Coat/Chemical ApronRequired

Decontamination and Disposal: A Responsible Conclusion to Your Work

Proper disposal of contaminated materials is crucial for laboratory safety and environmental compliance.[5]

  • PPE Disposal:

    • Contaminated gloves and other disposable PPE should be placed in a designated, clearly labeled hazardous waste container.[4]

    • Never dispose of contaminated PPE in regular trash.

  • Chemical Waste Disposal:

    • All solid and liquid waste containing 4-Methoxypyrimidine-5-carboxamide must be collected in a dedicated hazardous waste container.[11]

    • The container must be made of a compatible material, such as high-density polyethylene, and be clearly labeled with "Hazardous Waste" and the full chemical name.[4]

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4][5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5][18] Do not pour chemical waste down the drain.[9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spills: In a fume hood, small spills can be contained with an inert absorbent material (e.g., sand, vermiculite).[4] Carefully collect the material using non-sparking tools and place it in the hazardous waste container.[4]

By adhering to these stringent safety protocols, you can mitigate the risks associated with handling 4-Methoxypyrimidine-5-carboxamide and ensure a safe and productive research environment.

References

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Proaltus. (2024). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • U.S. Department of Health & Human Services. (2026). Personal Protective Equipment (PPE). [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Hazchem Safety. (2025). How To Choose The Right PPE For Chemical Handling. [Link]

  • Universiti Teknologi MARA. (n.d.). Safety Practices in Chemistry Laboratory. [Link]

  • National Center for Biotechnology Information. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

  • Helmholtz Centre for Environmental Research. (2020). A safety and chemical disposal guideline for Minilab users. [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. [Link]

  • ResearchGate. (2025). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.